Calotropin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

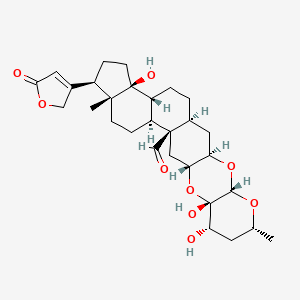

Calotropin is a a cardenolide from calotropis gigantea that inhibits Wnt signaling by increasing casein kinase 1α in colon cancer cells.

Applications De Recherche Scientifique

Cytotoxicity in Cancer Treatment

Calotropin has demonstrated notable cytotoxicity against various cancer cells. For instance, it inhibits the growth of human chronic myeloid leukemia K562 cells by G2/M phase arrest, upregulating p27, downregulating G2/M regulatory proteins, cyclins A and B, and modulating pro-survival signaling, leading to apoptosis (Wang et al., 2009). Furthermore, in colorectal cancer cells, calotropin activates YAP (Yes-associated protein) through the downregulation of LATS1 and inhibits cell proliferation, suggesting its potential as a therapeutic agent (Zhou et al., 2019).

Fertility Control Applications

A study on calotropin's effect on spermatogenesis found that it inhibits this process in male gerbils and rabbits, as well as induces abortion in pregnant female rats, indicating its potential use in fertility control (Gupta, Sharma, & Dixit, 1990).

Enzymatic Studies

Calotropin has been studied for its properties as a cysteine proteinase. Comparative studies on calotropins DI and DII from Calotropis gigantea's latex showed differences in their susceptibility to autodigestion and immunological properties, indicating distinct biochemical functions (Sengupta, Bhattacharya, Pal, & Sinha, 1984).

Cytotoxic Principle in Traditional Medicine

Calotropin has been isolated as a cytotoxic principle from Asclepias curassavica L., a plant used in folk medicine for treating cancer and warts, demonstrating its relevance in traditional medical practices (Kupchan, Knox, Kelsey, & Renauld, 1964).

Apoptotic Effects in Lung Cancer

Calotropin shows significant inhibitory and pro-apoptotic activity against cisplatin-resistant non-small cell lung cancer cells, suggesting its potential for treating certain forms of drug-resistant cancer (Mo et al., 2016).

Anti-inflammatory and Anti-nociceptive Properties

The latex of Calotropis procera, containing calotropin, has been used traditionally for treating various inflammatory diseases. It exhibits anti-inflammatory and anti-nociceptive properties, suggesting its potential for pain and inflammation management (Ramos et al., 2009).

Wound Healing Activity

Calotropin has been shown to have significant wound healing activity, supporting its use in traditional medicine for skin and wound infections (Samy & Chow, 2012).

Broad Pharmacological Importance

Calotropis procera is known for its diverse pharmacological importance, including anti-cancerous, anti-microbial, and anti-inflammatory properties. Calotropin is one of the key compounds contributing to these beneficial effects (Sharma et al., 2012).

Regulation of Apoptosis in Cancer Treatment

Calotropin regulates apoptosis in non-small cell lung cancer by modulating the CTLA-4-mediated TGF-β/ERK signaling pathway, further highlighting its potential as an anti-cancer agent (Tian, Xie, & Zhu, 2018).

Wnt Signaling Inhibition

Calotropin inhibits Wnt signaling, crucial in various human diseases and embryonic development, by increasing casein kinase 1α in colon cancer cells, presenting a unique mechanism of action (Park et al., 2014).

Propriétés

Numéro CAS |

1986-70-5 |

|---|---|

Nom du produit |

Calotropin |

Formule moléculaire |

C29H40O9 |

Poids moléculaire |

532.6 g/mol |

Nom IUPAC |

(1S,3R,5S,7R,9S,10S,12R,14R,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-14-carbaldehyde |

InChI |

InChI=1S/C29H40O9/c1-15-9-23(31)29(34)25(36-15)37-21-11-17-3-4-20-19(27(17,14-30)12-22(21)38-29)5-7-26(2)18(6-8-28(20,26)33)16-10-24(32)35-13-16/h10,14-15,17-23,25,31,33-34H,3-9,11-13H2,1-2H3/t15-,17+,18-,19+,20-,21-,22-,23+,25+,26-,27-,28+,29+/m1/s1 |

Clé InChI |

OWPWFVVPBYFKBG-GHFYYFPWSA-N |

SMILES isomérique |

C[C@@H]1C[C@@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)C=O)CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O |

SMILES |

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O |

SMILES canonique |

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O |

Apparence |

Solid powder |

Color/Form |

RECTANGULAR PLATELETS FROM ALCOHOL OR ETHYL ACETATE |

melting_point |

223 °C WITH DECOMPOSITION |

Autres numéros CAS |

1986-70-5 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

SOL IN WATER, ALCOHOL; PRACTICALLY INSOL IN ETHER |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

calotropin Pecilocerin A Pekilocerin A |

Origine du produit |

United States |

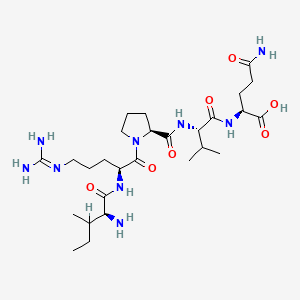

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

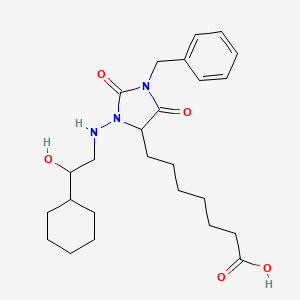

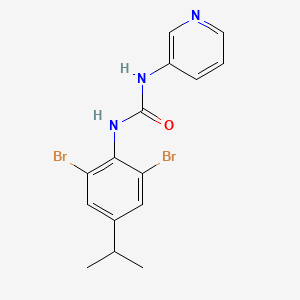

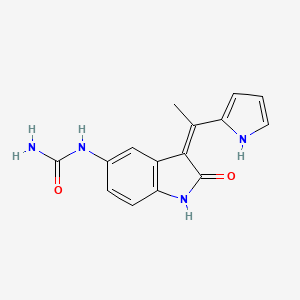

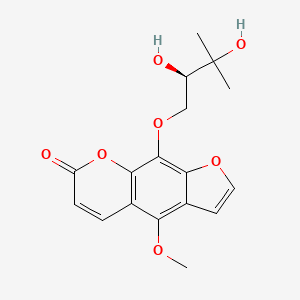

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668161.png)

![11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid](/img/structure/B1668174.png)